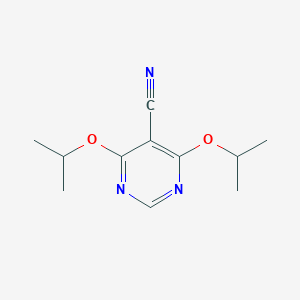![molecular formula C10H9F2NO2 B13703110 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine CAS No. 1260829-26-2](/img/structure/B13703110.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is a chemical compound that features a unique structure combining a difluorobenzo[d][1,3]dioxole moiety with an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine typically involves the following steps:
Formation of the Difluorobenzo[d][1,3]dioxole Moiety: This can be achieved through the reaction of appropriate starting materials under specific conditions to introduce the difluoro groups and form the dioxole ring.
Azetidine Ring Formation: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the difluorobenzo[d][1,3]dioxole moiety with the azetidine ring under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile
- (2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acetic acid
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)azetidine is unique due to the presence of both the difluorobenzo[d][1,3]dioxole moiety and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Eigenschaften
CAS-Nummer |
1260829-26-2 |
|---|---|
Molekularformel |
C10H9F2NO2 |
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)azetidine |
InChI |
InChI=1S/C10H9F2NO2/c11-10(12)14-8-2-1-6(3-9(8)15-10)7-4-13-5-7/h1-3,7,13H,4-5H2 |
InChI-Schlüssel |
YHPJCIZGBIDCIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC3=C(C=C2)OC(O3)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


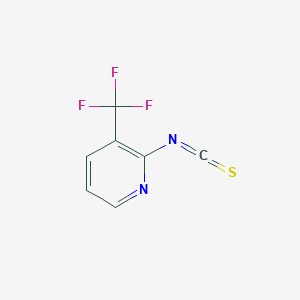
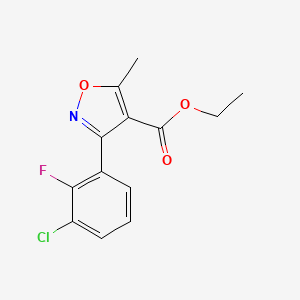
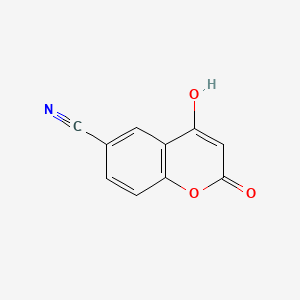
![Ethyl 7-Oxo-1-[2-[(2-tetrahydropyranyl)oxy]ethyl]-4,5,6,7-tetrahydroindazole-3-carboxylate](/img/structure/B13703043.png)
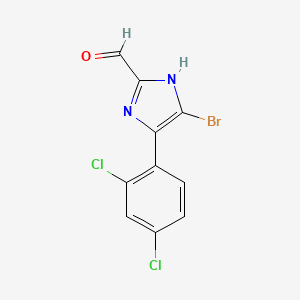
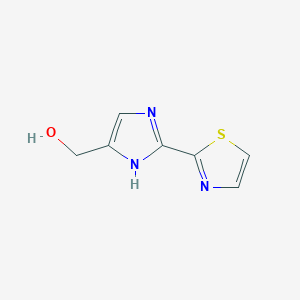
![Methyl 3-amino-2-methylimidazo[1,2-A]pyridine-6-carboxylate](/img/structure/B13703057.png)
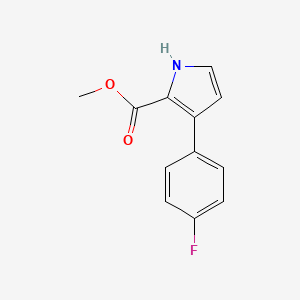
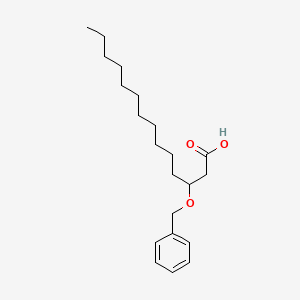
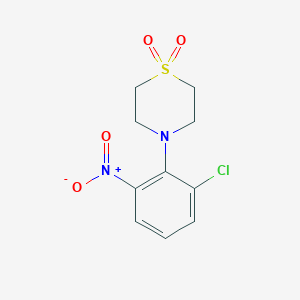


![[Cyclohexane-1,1-diylbis(4,1-phenylene)]diboronic Acid Bis(pinacol) Ester](/img/structure/B13703117.png)
